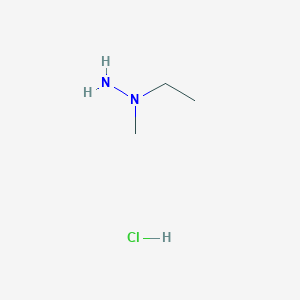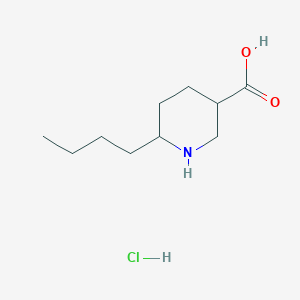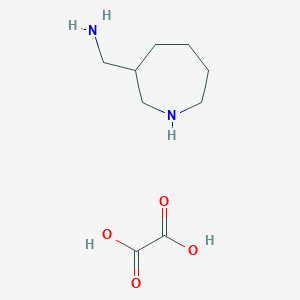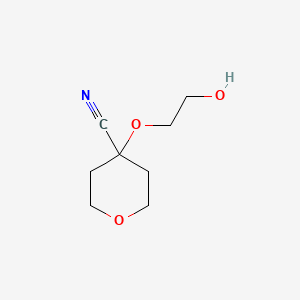![molecular formula C11H14ClNO4 B1382449 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride CAS No. 1803582-94-6](/img/structure/B1382449.png)
2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride
Descripción general
Descripción
2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride (2-BCMAA-HCl) is a small organic molecule that has been used in scientific research applications for a variety of purposes. It is a derivative of the amino acid glycine, which is an important building block of proteins in living organisms. 2-BCMAA-HCl has been studied for its potential to act as an inhibitor of enzymes and to modulate the activity of certain proteins. In addition, it has been used in experiments to investigate biochemical and physiological processes in cells. In
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions : Benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride, which are structurally related to 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride, show unique decarboxylation properties at room temperature, influenced by factors like the formation of a planar zwitterion, the distance between zwitterion charges, and stabilization of the intermediate carbanion (Baudet & Otten, 1970).
Synthesis and Coupling Methods : Efficient coupling methods for conjugated carboxylic acids, including those similar to this compound, with methyl ester amino acids hydrochloride have been developed, utilizing reagents like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). This method allows for the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).
Enzymatic Substrate Synthesis : The synthesis of important enzymatic substrates, like Fa-Met, is possible through the coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride, demonstrating the compound's utility in biochemical applications (Brunel, Salmi, & Letourneux, 2005).
Protective Groups in Synthesis : Benzylidene acetal protective groups, which are related to the benzyl group in this compound, can be used as surrogates for carboxylic acids. This approach facilitates the synthesis of complex molecules like uronic acids and sugar amino acids, highlighting the compound's role in synthetic organic chemistry (Banerjee, Senthilkumar, & Baskaran, 2016).
Adsorption and Separation Applications : Metallogels synthesized from carboxymethyl-(3,5-di-tert-butyl-2-hydroxy-benzyl)amino acetic acid, a compound similar to this compound, have shown excellent selectivity for dye adsorption and separation. These metallogels also demonstrate self-healing properties, indicating potential for recyclable materials in environmental applications (Karan & Bhattacharjee, 2016).
Mecanismo De Acción
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
2-[benzyl(carboxymethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIGIHJDJWUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















